N-ethyl-2,5-dimethyl-N-phenylbenzenesulfonamide
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Overview
Description
N-ethyl-2,5-dimethyl-N-phenylbenzenesulfonamide is an organic compound with the molecular formula C16H19NO2S It is a sulfonamide derivative, characterized by the presence of an ethyl group, two methyl groups, and a phenyl group attached to the benzenesulfonamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2,5-dimethyl-N-phenylbenzenesulfonamide typically involves the reaction of 2,5-dimethylbenzenesulfonyl chloride with N-ethyl-N-phenylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Solvent: Dichloromethane or chloroform
Temperature: Room temperature to reflux
Time: Several hours to overnight
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable process.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2,5-dimethyl-N-phenylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products Formed
Oxidation: Formation of sulfone derivatives
Reduction: Formation of amine derivatives
Substitution: Formation of substituted sulfonamides
Scientific Research Applications
N-ethyl-2,5-dimethyl-N-phenylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-ethyl-2,5-dimethyl-N-phenylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This inhibition can lead to various biological effects, depending on the target enzyme or pathway involved.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-2,5-dimethyl-N-phenylbenzenesulfonamide
- N-ethyl-3,4-dimethyl-N-phenylbenzenesulfonamide
- N-ethyl-2,5-dimethyl-N-tolylbenzenesulfonamide
Uniqueness
N-ethyl-2,5-dimethyl-N-phenylbenzenesulfonamide is unique due to the specific arrangement of its functional groups, which can influence its reactivity and biological activity. The presence of both ethyl and methyl groups on the benzenesulfonamide core can affect its solubility, stability, and interaction with molecular targets, making it distinct from other similar compounds.
Properties
Molecular Formula |
C16H19NO2S |
---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
N-ethyl-2,5-dimethyl-N-phenylbenzenesulfonamide |
InChI |
InChI=1S/C16H19NO2S/c1-4-17(15-8-6-5-7-9-15)20(18,19)16-12-13(2)10-11-14(16)3/h5-12H,4H2,1-3H3 |
InChI Key |
GOPXURQSSAUQLK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=C(C=CC(=C2)C)C |
Origin of Product |
United States |
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